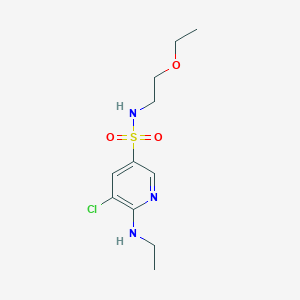
5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug. This compound is also known as CEES and belongs to the family of nitrogen mustard compounds. It has been studied for its potential use in cancer treatment and as a chemical warfare agent.
Mécanisme D'action
CEES is a bifunctional alkylating agent that can bind to DNA and proteins. It can cross-link DNA strands, leading to DNA damage and cell death. CEES can also bind to proteins, leading to protein denaturation and enzyme inactivation.
Biochemical and Physiological Effects
CEES exposure can cause severe damage to the respiratory system and skin. It can cause inflammation, edema, and necrosis of the respiratory tract. It can also cause blistering and necrosis of the skin. CEES exposure can also cause oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
CEES has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has been extensively studied for its potential use in cancer treatment and as a chemical warfare agent. However, CEES has several limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. It can also cause severe damage to laboratory equipment.
Orientations Futures
There are several future directions for the study of CEES. One direction is to explore its potential use in cancer treatment. CEES can be modified to increase its selectivity and efficacy against cancer cells. Another direction is to study the mechanism of action of CEES in more detail. This can lead to the development of new drugs that target similar pathways. Finally, the development of antidotes for CEES exposure can be explored. This can provide a potential treatment for individuals exposed to CEES as a chemical warfare agent.
Conclusion
In conclusion, CEES is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its potential use in cancer treatment and as a chemical warfare agent. The synthesis method of CEES involves the reaction of 5-chloro-3-pyridinesulfonic acid with ethoxyethanol and ethylamine. CEES is a bifunctional alkylating agent that can bind to DNA and proteins, leading to cell death. CEES exposure can cause severe damage to the respiratory system and skin. There are several future directions for the study of CEES, including its potential use in cancer treatment, the study of its mechanism of action, and the development of antidotes for CEES exposure.
Méthodes De Synthèse
The synthesis of CEES involves the reaction of 5-chloro-3-pyridinesulfonic acid with ethoxyethanol and ethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is then purified using column chromatography to obtain pure CEES. The yield of the synthesis method is around 50%.
Applications De Recherche Scientifique
CEES has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CEES has also been studied for its potential use as a chemical warfare agent. It has been shown to cause severe damage to the respiratory system and skin.
Propriétés
IUPAC Name |
5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O3S/c1-3-13-11-10(12)7-9(8-14-11)19(16,17)15-5-6-18-4-2/h7-8,15H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBDQQZWGMAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)NCCOCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

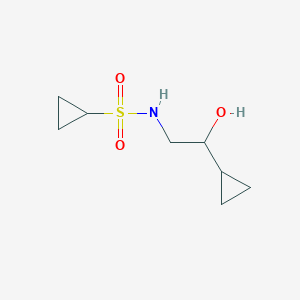
![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

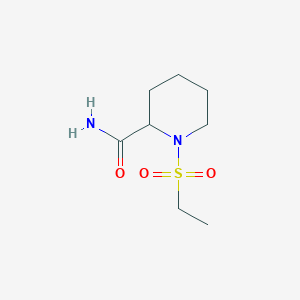
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
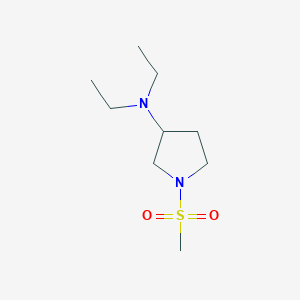
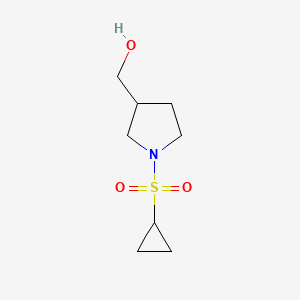


![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
